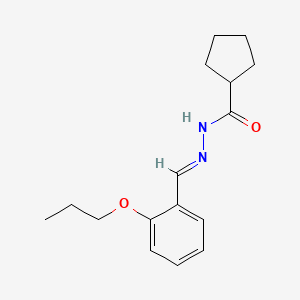
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide, also known as MNA-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNA-715 is a derivative of acetamide, and its synthesis method involves the reaction of 2-(2-naphthyloxy)acetic acid with 4-methoxybenzylamine.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has also been shown to reduce pain in animal models of acute and chronic pain. In terms of anti-cancer effects, N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of COX-2 without affecting the activity of COX-1, which is important for maintaining gastrointestinal and renal function. Another advantage is its low toxicity, as it has been shown to be well-tolerated in animal models. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include investigating its potential as a therapeutic agent for other diseases and improving its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide involves the reaction of 2-(2-naphthyloxy)acetic acid with 4-methoxybenzylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained as a white powder with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Kim et al. (2017), N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide was found to inhibit the growth of human prostate cancer cells by inducing apoptosis and cell cycle arrest. Another study by Lee et al. (2018) demonstrated that N-(4-methoxybenzyl)-2-(2-naphthyloxy)acetamide has anti-inflammatory and analgesic effects in a mouse model of acute inflammation.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-18-9-6-15(7-10-18)13-21-20(22)14-24-19-11-8-16-4-2-3-5-17(16)12-19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMWJTVFIIURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)